molecular formula C27H30N4O2S B2750062 N-(1-benzylpiperidin-4-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955628-54-3

N-(1-benzylpiperidin-4-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2750062
CAS No.: 955628-54-3
M. Wt: 474.62
InChI Key: CUTXVWNJLZGDBB-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule features a benzylpiperidine moiety, a structural motif commonly associated with central nervous system (CNS) activity and found in ligands for various neuromodulatory targets . The core structure also incorporates a dihydrocyclopentathiazole system, a privileged scaffold in drug discovery known for its diverse biological properties. This compound is supplied strictly for research use only (RUO) and is intended for in vitro applications such as high-throughput screening, target identification, and structure-activity relationship (SAR) studies. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on purity and identity.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O2S/c1-18-7-9-20(10-8-18)25(32)30-27-29-24-22(11-12-23(24)34-27)26(33)28-21-13-15-31(16-14-21)17-19-5-3-2-4-6-19/h2-10,21-22H,11-17H2,1H3,(H,28,33)(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTXVWNJLZGDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NC4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide, also known by its CAS number 955628-54-3, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, enzyme inhibition, and possible therapeutic applications.

  • Molecular Formula : C27H30N4O2S
  • Molecular Weight : 474.6 g/mol
  • Structure : The compound features a complex structure that includes a benzylpiperidine moiety and a cyclopentathiazole core, which are known to influence its biological activity.

Cytotoxicity

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Reference
Compound 4fMCF-7 (breast cancer)2.74
Compound 4aHCT-116 (colon cancer)9.94
Compound 4lHePG-2 (liver cancer)12.88

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values signifying higher potency.

Enzyme Inhibition

The compound has also shown promise as an inhibitor of key enzymes involved in cancer progression. For example, similar compounds have been reported to inhibit BRAF and VEGFR-2 kinases effectively:

CompoundTarget EnzymeIC50 (μM)Reference
Compound 4fBRAF0.194
Compound 4fVEGFR-20.071

These findings suggest that this compound may possess similar inhibitory effects.

The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. For instance, treatment with similar compounds has led to significant increases in both early and late apoptotic cells, indicating effective triggering of programmed cell death pathways.

Case Studies

In clinical research settings, compounds analogous to this compound have been evaluated for their anticancer efficacy:

  • Study on MCF-7 Cells : A study demonstrated that treatment with a related compound resulted in a marked increase in apoptosis rates compared to untreated controls (37.83% vs. 0.89% apoptotic cells) .
  • VEGFR and BRAF Inhibition : Another study highlighted the dual inhibition potential of similar compounds against VEGFR and BRAF kinases, suggesting a viable target for therapeutic intervention in cancers characterized by these pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Piperidine Substituents

The piperidine substituent significantly impacts target selectivity and pharmacokinetics:

  • N-(4-Chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide (): Replaces the benzyl group with a 4-chlorophenethyl chain.
  • N-(2-(1-Benzylpiperidin-4-yl)ethyl) acrylamide derivatives (–4): Feature a benzylpiperidine group linked to cinnamic acid hybrids.

Derivatives with Alternative Heterocyclic Cores

The cyclopenta[d]thiazole core distinguishes the target compound from related structures:

  • Compound 24 (Molecules 2015): Contains a cyclopenta[b]thiophene core with a pyrimidin-2-yl sulfamoyl group.
  • Chromene-carboxamide derivatives (–6): Replace the thiazole with a chromene ring. Compounds like 5e (58% yield) and 5d (68% yield) demonstrate moderate synthetic efficiency, suggesting the thiazole core may require optimized reaction conditions .

Pharmacological Activity and Mechanism of Action

While the target compound’s biological data are unconfirmed, structural parallels imply plausible mechanisms:

  • Tyrosine kinase inhibition : The cyclopenta[d]thiazole core may mimic ATP-binding motifs, similar to Compound 24’s thiophene analog .
  • Lipophilicity and bioavailability: The 4-methylbenzamido group likely enhances membrane permeability compared to polar derivatives like Compound 25 (), which contains a phenolic group .

Data Tables and Research Findings

Key Observations:

  • The benzylpiperidine group is synthetically accessible (yields >58%) but may require optimization for thiazole-containing cores .
  • Thiazole derivatives are understudied compared to thiophene or chromene analogs, highlighting a gap in structure-activity relationship (SAR) data.

Q & A

Basic: What are the standard synthetic routes for this compound, and what key reaction conditions influence yield and purity?

Answer:
Synthesis typically involves multi-step reactions, including amidation and cyclization steps. A common approach is coupling a thiazole-carboxylic acid derivative with 1-benzylpiperidin-4-amine using carbodiimide-based coupling agents (e.g., EDCI or HATU) under inert conditions. Key factors include:

  • Temperature control : Activation of carboxylic acids at 0–5°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents like DMF or DCM enhance reactivity.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., ethanol/water) ensure purity .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

  • 1H NMR : Prioritize signals for the benzylpiperidine moiety (δ 7.2–7.4 ppm, aromatic protons; δ 3.5–4.0 ppm, piperidine CH2) and the cyclopenta-thiazole ring (δ 2.5–3.0 ppm, dihydro protons).
  • ESI-MS : Confirm molecular ion ([M+H]+) and fragmentation patterns.
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictory data between theoretical and observed spectroscopic results (e.g., unexpected splitting in NMR)?

Answer:
Contradictions may arise from conformational flexibility (e.g., rotamers in the benzamido group) or solvent effects. Strategies include:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish overlapping signals.
  • Variable-temperature NMR : Identify dynamic processes causing splitting.
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., ’s thiazole derivatives with resolved rotameric states) .

Advanced: What statistical experimental design methods optimize multi-step synthesis parameters?

Answer:

  • Factorial Design : Screen variables (e.g., temperature, catalyst loading) to identify significant factors.
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., solvent polarity vs. reaction time) to maximize yield.
  • Central Composite Design : Reduces required experiments while capturing non-linear relationships (e.g., optimizing amidation efficiency) .

Advanced: How can low yields in the final amidation step be addressed?

Answer:

  • Coupling Agent Optimization : Replace EDCI with HATU or T3P for sterically hindered substrates.
  • Microwave Assistance : Enhance reaction kinetics (e.g., 80°C, 30 minutes vs. 24 hours conventional).
  • Activating Additives : Use HOAt or DMAP to stabilize reactive intermediates .

Advanced: What computational methods predict reactivity and guide synthesis?

Answer:

  • Density Functional Theory (DFT) : Simulate transition states for key steps (e.g., cyclopenta-thiazole ring closure).
  • AI-Driven Platforms : Tools like COMSOL Multiphysics integrate reaction kinetics data to predict optimal conditions (e.g., solvent/catalyst combinations) .

Advanced: How can biological activity be validated given the compound’s structural complexity?

Answer:

  • Molecular Docking : Screen against target proteins (e.g., kinase domains) using software like AutoDock Vina.
  • In Vitro Assays : Validate activity via enzyme inhibition (e.g., IC50 determination) or cell viability assays. Cross-reference with structurally similar bioactive compounds (e.g., ’s thiazole derivatives with confirmed activity) .

Basic: What purification techniques are effective post-synthesis?

Answer:

  • Flash Chromatography : Use gradients (e.g., 10–50% EtOAc in hexane) to isolate the product.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) improve crystalline purity.
  • Analytical HPLC : Monitor retention times (e.g., 12–15 minutes under 1 mL/min flow) to confirm homogeneity .

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